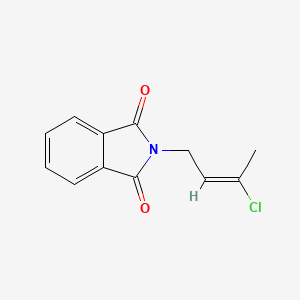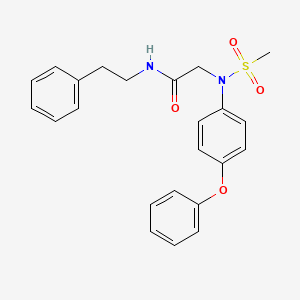
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of DNA alkylating agents, which means that it can bind to DNA and cause damage to cancer cells.
作用機序
The mechanism of action of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves its ability to bind to the minor groove of DNA. This binding causes damage to the DNA, which leads to the activation of cell death pathways. The compound has been shown to cause DNA crosslinking, which prevents the cancer cells from dividing and growing.
Biochemical and physiological effects:
This compound analog has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a type of programmed cell death. It has also been shown to inhibit DNA synthesis and repair, which prevents the cancer cells from dividing and growing. In addition, this compound analog has been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that supply nutrients to the cancer cells.
実験室実験の利点と制限
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. In addition, the compound has been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to using this compound analog in lab experiments. The compound is highly toxic and can be difficult to handle safely. In addition, its mechanism of action is complex, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog. One area of interest is the development of analogs that are less toxic and easier to handle. Another area of interest is the use of this compound analog in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for more research on the mechanism of action of this compound analog, which could lead to the development of new cancer treatments.
合成法
The synthesis of 2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog involves multiple steps, which include the condensation of 3-chloro-2-buten-1-ol with phthalic anhydride to form 2-(3-chloro-2-buten-1-yl) phthalic anhydride. This intermediate is then converted to this compound analog by reacting it with a nucleophile such as ammonia or an amine. The final product is obtained after purification by chromatography.
科学的研究の応用
2-(3-chloro-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione analog has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. The compound works by binding to the minor groove of DNA and causing damage to cancer cells. This damage leads to cell death and prevents the cancer cells from dividing and growing.
特性
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-6H,7H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOBPZDFLYZNS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5003426.png)
![2-{1-isopropyl-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B5003438.png)
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-thiophenecarboxamide)](/img/structure/B5003440.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)

![5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5003464.png)
amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003467.png)
![2-chloro-4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5003474.png)
![3-[(4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5003486.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5003489.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5003497.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5003521.png)